

A Comparative Analysis of Thiazide Diuretic Potency: Chlorthalidone vs. Hydrochlorothiazide

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Compound of Interest

Compound Name: Methalthiazide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antihypertensive potency of two widely prescribed thiazide and thiazide-like diuretics: chlorthalidone and hydrochlorothiazide. The information presented is based on a comprehensive review of published experimental data to assist researchers and clinicians in making informed decisions. Initial searches for "**methalthiazide**" did not yield relevant results; based on the common pairing in literature, this guide focuses on the comparison between chlorthalidone and hydrochlorothiazide.

Quantitative Comparison of Antihypertensive Efficacy

The following table summarizes the quantitative data on the blood pressure-lowering effects of chlorthalidone and hydrochlorothiazide from key clinical studies.

Parameter	Chlorthalidone	Hydrochlorothiazide	Source
Relative Potency	1.5 to 2.0 times more potent than hydrochlorothiazide	-	[1]
Potency Ratio for Equivalent Effect	12.5 mg	25 mg	[1]
Systolic Blood Pressure Reduction (at 12.5-25 mg/day)	-24 mmHg	-14 mmHg	[2]
24-Hour Mean Systolic BP Reduction (Chlorthalidone 25mg vs. HCTZ 50mg)	-12.4 mmHg	-7.4 mmHg	[3]
Nighttime Mean Systolic BP Reduction (Chlorthalidone 25mg vs. HCTZ 50mg)	-13.5 mmHg	-6.4 mmHg	[3]
Serum Potassium Decrease (at 12.5-25 mg/day)	-0.4 mEq/L	-0.2 mEq/L	

Experimental Protocols

The Diuretic Comparison Project (DCP)

The Diuretic Comparison Project was a large-scale, pragmatic, randomized clinical trial designed to compare the effectiveness of chlorthalidone and hydrochlorothiazide in preventing major cardiovascular events in older veterans with hypertension.

- Study Design: Randomized, open-label, multicenter trial.
- Participants: 13,523 patients aged 65 years or older with a diagnosis of hypertension and receiving hydrochlorothiazide (25 mg or 50 mg daily) at baseline.

- **Intervention:** Participants were randomly assigned to either continue their baseline hydrochlorothiazide dose or switch to chlorthalidone at a dose of 12.5 mg or 25 mg daily.
- **Primary Outcome:** The primary composite outcome was the first occurrence of nonfatal myocardial infarction, stroke, hospitalization for heart failure, urgent coronary revascularization for unstable angina, or non-cancer-related death.
- **Follow-up:** The median follow-up period was 2.4 years.

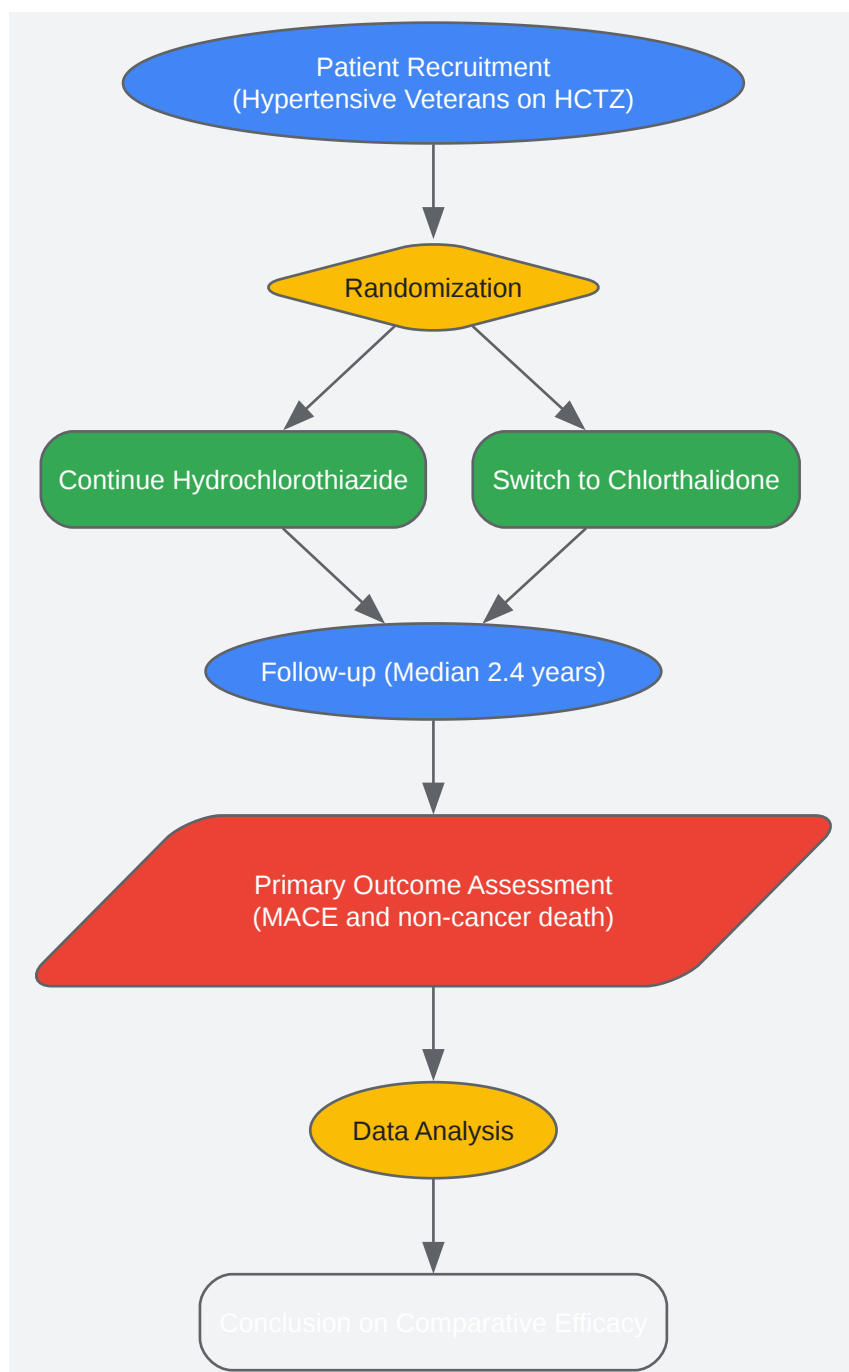
Randomized Crossover Study of Antihypertensive Effects

A randomized, single-blinded, 8-week active treatment, crossover study was conducted to directly compare the antihypertensive effects of lower doses of chlorthalidone and hydrochlorothiazide.

- **Study Design:** Randomized, single-blind, crossover trial.
- **Participants:** Patients with untreated hypertension.
- **Intervention:** Patients received either chlorthalidone 12.5 mg/day (force-titrated to 25 mg/day) or hydrochlorothiazide 25 mg/day (force-titrated to 50 mg/day) for 8 weeks, followed by a washout period and then crossover to the other treatment.
- **Primary Outcome:** The main outcome was the change in 24-hour ambulatory blood pressure from baseline. Office blood pressure was also measured every two weeks.

Mechanism of Action

Both hydrochlorothiazide and chlorthalidone exert their diuretic and antihypertensive effects primarily by inhibiting the Na^+/Cl^- symporter in the distal convoluted tubule of the nephron. This inhibition leads to increased excretion of sodium, chloride, and water, thereby reducing extracellular fluid volume and blood pressure. Chlorthalidone is also noted to have an additional inhibitory effect on carbonic anhydrase.



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